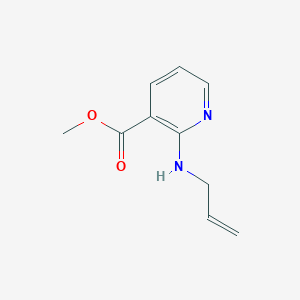

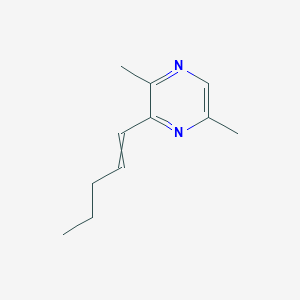

Methyl 2-(allylamino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(allylamino)nicotinate is a chemical compound that belongs to the class of nicotinates. It is commonly used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Biomarker for Tuberculosis Detection

Methyl 2-(allylamino)nicotinate (MN) is a representative and typical volatile organic marker of Mycobacterium tuberculosis . The specific detection of MN in human breath facilitates non-invasive, rapid, and accurate epidemic screening of tuberculosis infection .

Ultrafast Trace-Level Detection

An ultrafast and ultrasensitive sensing platform has been developed for the precise and reliable trace-level detection of MN . This platform, based on silicon nanowires (SiNWs) and titanium dioxide (TiO2) nanoparticles-based nanocomposite, can lead to early stage diagnosis of Tuberculosis (TB) .

Skin Absorption Studies

MN has been used in in vitro human skin absorption studies . These studies help understand how substances penetrate the skin, which is crucial for the development of effective topical treatments and transdermal drug delivery systems .

Inflammation Studies

MN has been used in human models to study the anti-inflammatory effect of topical formulations . However, MN skin responses are still poorly understood and widely varied .

Nitric Oxide Release

MN has been studied in relation to nitric oxide release . Nitric oxide plays a crucial role in many physiological and pathological processes, and understanding its release mechanisms can have significant implications in biomedical research .

Sensing Platform Development

A new ultrafast sensing platform based on TiO2/SiNWs for the trace-level detection of MN has been successfully developed . This platform can be utilized to identify Tuberculosis, a major infectious disease, very precisely in the early stage .

Mechanism of Action

Target of Action

Methyl 2-(allylamino)nicotinate is a derivative of Methyl nicotinate, which is a methyl ester of Niacin . The primary targets of Methyl nicotinate are thought to be peripheral blood capillaries, particularly those located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . The compound acts as a peripheral vasodilator, enhancing local blood flow at the site of application .

Mode of Action

The action of Methyl nicotinate, and by extension Methyl 2-(allylamino)nicotinate, is thought to involve peripheral vasodilation . This vasodilation is believed to be the result of the compound’s interaction with its targets, leading to an increase in local blood flow. This effect is often utilized in over-the-counter topical preparations indicated for muscle and joint pain .

Biochemical Pathways

The biochemical pathways of Methyl 2-(allylamino)nicotinate are likely similar to those of other nicotinamide-derived compounds. As catabolites of nicotinamide, pyridones are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form .

Pharmacokinetics

For instance, following topical administration, Methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . This suggests that the compound may have good skin penetration properties, which would impact its bioavailability.

Result of Action

The primary result of Methyl 2-(allylamino)nicotinate’s action is likely to be an increase in local blood flow due to peripheral vasodilation . This can lead to temporary relief of aches and pains in muscles, tendons, and joints . The compound’s action as a rubefacient (a substance that increases blood circulation and can cause redness when applied to the skin) is thought to be the primary mechanism behind these effects .

properties

IUPAC Name |

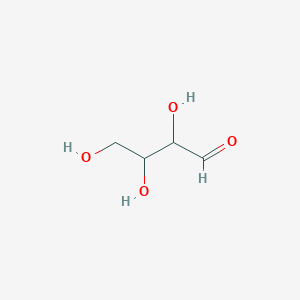

methyl 2-(prop-2-enylamino)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNRHBZUGAHBQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(allylamino)nicotinate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)

![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)